molecular formula C23H35N3O4 B14381069 1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one} CAS No. 89985-49-9

1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one}

Cat. No.: B14381069
CAS No.: 89985-49-9
M. Wt: 417.5 g/mol
InChI Key: VPMFHANRAZQCMV-UHFFFAOYSA-N
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Description

1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one} is a complex organic compound featuring a pyridine ring substituted at the 2 and 6 positions with 3-[(5-hydroxypentyl)amino]but-2-en-1-one groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one} typically involves a multi-step process. One common method starts with the preparation of 2,6-diacetylpyridine, which is then subjected to Schiff-base condensation with 3-[(5-hydroxypentyl)amino]but-2-en-1-one under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one} can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one} has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one} involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in redox reactions, catalysis, or other biochemical processes. The hydroxyl and amino groups also allow the compound to form hydrogen bonds and interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypropyl)amino]but-2-en-1-one}
  • 1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxybutyl)amino]but-2-en-1-one}
  • 1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxyhexyl)amino]but-2-en-1-one}

Uniqueness

1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one} is unique due to its specific substitution pattern and the presence of both hydroxyl and amino groups. This combination allows for versatile chemical reactivity and the formation of diverse coordination complexes. Its structure also provides the potential for unique biological interactions and therapeutic applications.

Properties

CAS No.

89985-49-9

Molecular Formula

C23H35N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

3-(5-hydroxypentylamino)-1-[6-[3-(5-hydroxypentylamino)but-2-enoyl]pyridin-2-yl]but-2-en-1-one

InChI

InChI=1S/C23H35N3O4/c1-18(24-12-5-3-7-14-27)16-22(29)20-10-9-11-21(26-20)23(30)17-19(2)25-13-6-4-8-15-28/h9-11,16-17,24-25,27-28H,3-8,12-15H2,1-2H3

InChI Key

VPMFHANRAZQCMV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=NC(=CC=C1)C(=O)C=C(C)NCCCCCO)NCCCCCO

Origin of Product

United States

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